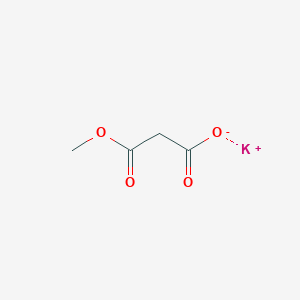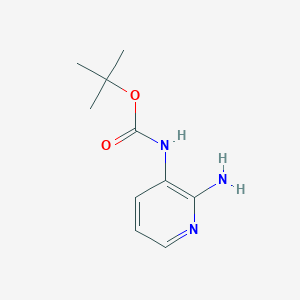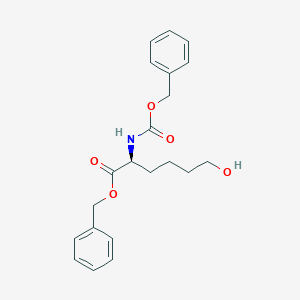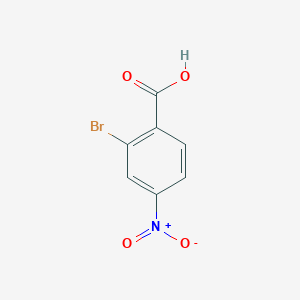
Potassium 3-methoxy-3-oxopropanoate
Descripción general
Descripción
Potassium 3-methoxy-3-oxopropanoate, also known as Methyl Potassium Malonate, is a chemical compound with the molecular formula C4H5KO4 . It is used in research and development .
Synthesis Analysis
The synthesis of Potassium 3-methoxy-3-oxopropanoate involves the reaction of dimethyl malonate with potassium hydroxide (KOH) in methanol . The reaction conditions include an inert atmosphere and a temperature of 40°C .Molecular Structure Analysis
The molecular structure of Potassium 3-methoxy-3-oxopropanoate consists of 4 carbon atoms, 5 hydrogen atoms, 1 potassium atom, and 4 oxygen atoms . The molecular weight of the compound is 156.18 .Physical And Chemical Properties Analysis
Potassium 3-methoxy-3-oxopropanoate is a white crystalline powder . It is soluble in methanol . The compound has a melting point of 200°C . The pH of a 50g/l solution at 25°C is between 5.5 and 8.0 .Aplicaciones Científicas De Investigación
Protein Advanced Glycosylation Inhibition
Potassium 3-methoxy-3-oxopropanoate: acts as an inhibitor of protein advanced glycosylation . This process is crucial in the development of various diseases, including diabetes and Alzheimer’s, where the prevention of glycosylation can potentially impede disease progression.
Synthesis of Akuammiline Alkaloids
This compound is utilized in the total synthesis of (±)-vincorine, an akuammiline alkaloid . These alkaloids are significant due to their range of biological activities, which include antimalarial and anticancer properties.
Preparation of Acutumine
Acutumine, a natural product with anti-inflammatory properties, is synthesized using Potassium 3-methoxy-3-oxopropanoate as a key keto proline ester intermediate . This showcases the compound’s role in creating pharmacologically active molecules.
Organic Synthesis
In organic chemistry, Potassium 3-methoxy-3-oxopropanoate is a valuable substrate for various classes of two-component and multi-component reactions . Its reactivity enables the construction of complex organic molecules.
Research on Glycation Pathways
The compound’s role as a glycosylation inhibitor makes it a useful tool in researching the pathways and mechanisms of glycation, which could lead to better understanding and treatment of age-related conditions .
Educational Use
Due to its varied applications and relatively straightforward chemical structure, Potassium 3-methoxy-3-oxopropanoate serves as an excellent educational tool for teaching advanced organic synthesis techniques in academic settings .
Safety and Hazards
Mecanismo De Acción
Target of Action
Potassium 3-methoxy-3-oxopropanoate is primarily used in the synthesis of 2-hydroxy-3-amino-4-cyclobutanecarboxamide hydrochloride , which is an intermediate in the production of Boceprevir . Boceprevir is a protease inhibitor used in combination with peginterferon alfa and ribavirin in the treatment of Chronic Hepatitis C Genotype 1 .
Mode of Action
Protease inhibitors work by binding to the viral protease enzyme to prevent the cleavage of viral polyproteins, thus inhibiting viral replication .
Biochemical Pathways
Potassium 3-methoxy-3-oxopropanoate is involved in the biochemical pathway leading to the synthesis of Boceprevir. Boceprevir, in turn, interferes with the HCV NS3/4A serine protease, which is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A, and NS5B proteins .
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable formulation
Result of Action
The primary result of the action of Potassium 3-methoxy-3-oxopropanoate is the production of Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease. This results in the inhibition of viral replication, thereby reducing the viral load in patients with Chronic Hepatitis C Genotype 1 .
Action Environment
The action of Potassium 3-methoxy-3-oxopropanoate is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in methanol , suggesting that these conditions are optimal for its use in chemical reactions.
Propiedades
IUPAC Name |
potassium;3-methoxy-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTULTKUWBKVGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191698 | |
| Record name | Potassium methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-methoxy-3-oxopropanoate | |
CAS RN |
38330-80-2 | |
| Record name | Potassium methyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038330802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium methyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)



![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)



